ésteres de ácido tiosulfinico
Thiosulfinic acid esters are a class of organic compounds derived from thiosulfonic acids through esterification reactions with various alcohols. These compounds exhibit unique chemical properties due to the presence of both sulfur and oxygen functionalities in their structure, making them versatile reagents for diverse applications.
Typically, thiosulfinic acid esters are synthesized by reacting thiosulfonic acids with alcohol derivatives under appropriate conditions. They often serve as intermediate compounds in organic synthesis, facilitating various types of reactions such as nucleophilic substitution or addition reactions. Their ability to act both as nucleophiles and electrophiles depending on the reaction conditions makes them highly useful in synthetic chemistry.
These esters are also recognized for their potential use in pharmaceuticals, agriculture, and environmental applications due to their antioxidant properties and bioactivity. The specific structure of thiosulfinic acid esters can influence their solubility, reactivity, and stability, thereby affecting their performance in different contexts.

Estructura | Nombre químico | CAS | MF |
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1-Propanesulfinothioicacid, S-propyl ester | 1948-52-3 | C6H14OS2 |
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Dipropyldisulfan-monooxid | 133692-44-1 | C6H14OS2 |
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S-1-Propenyl 2-propenesulfinothioate | 134568-42-6 | C6H10OS2 |
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1-Butanesulfinothioic acid, S-butyl ester, (+)- | 111698-31-8 | C8H18OS2 |
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1-[(3-Methylbutanesulfinyl)sulfanyl]butane | 953792-04-6 | C9H20OS2 |
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nPropyl-SS(O)-Propenyl | 143063-27-8 | C6H12OS2 |
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Butyl methyl disulfide; 2-Oxide | 446031-38-5 | C5H12OS2 |
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Butyl 1-propenyl disulfide; (E)-form, 4-Oxide | 446031-41-0 | C7H14OS2 |
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Butyl 1-propenyl disulfide; (Z)-form, 5-Oxide | 939374-19-3 | C7H14OS2 |
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(R)-S-Tert-butyl 2-methylpropane-2-sulfinothioate | 67734-35-4 | C8H18OS2 |
Literatura relevante
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1. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
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Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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